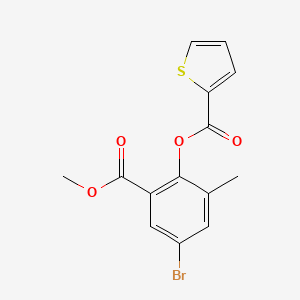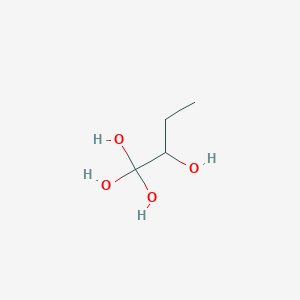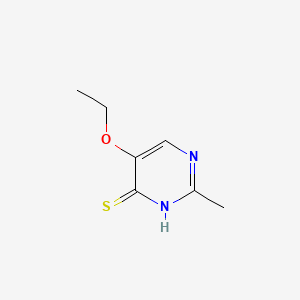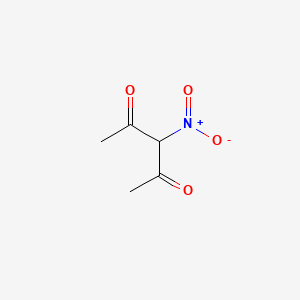
2,4-Pentanedione, 3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentanedione, 3-nitro-: is an organic compound that belongs to the class of nitroketones It is a derivative of 2,4-pentanedione, where a nitro group (-NO2) is substituted at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-pentanedione, 3-nitro- typically involves the nitration of 2,4-pentanedione. This can be achieved by treating 2,4-pentanedione with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the third carbon position.
Industrial Production Methods: In an industrial setting, the production of 2,4-pentanedione, 3-nitro- can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of safer nitrating agents and optimized reaction conditions can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Pentanedione, 3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ketones or enols.
Scientific Research Applications
Chemistry: 2,4-Pentanedione, 3-nitro- is used as a building block in organic synthesis. It can be used to synthesize various heterocyclic compounds and as a precursor for the preparation of complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and as a substrate in biochemical assays.
Industry: In the materials science industry, 2,4-pentanedione, 3-nitro- can be used in the synthesis of polymers and as a stabilizer in the production of certain materials.
Mechanism of Action
The mechanism of action of 2,4-pentanedione, 3-nitro- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to modifications in their structure and function. The compound can also act as an electrophile, reacting with nucleophilic sites in enzymes and other proteins, thereby affecting their activity.
Comparison with Similar Compounds
2,4-Pentanedione (Acetylacetone): A diketone with similar structural features but without the nitro group.
3-Nitroacetophenone: A nitroketone with a similar nitro group but different carbonyl positioning.
2-Nitropropane: A nitroalkane with a simpler structure.
Uniqueness: 2,4-Pentanedione, 3-nitro- is unique due to the presence of both a diketone and a nitro group in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications. The nitro group enhances the compound’s electrophilicity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
32113-67-0 |
|---|---|
Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
3-nitropentane-2,4-dione |
InChI |
InChI=1S/C5H7NO4/c1-3(7)5(4(2)8)6(9)10/h5H,1-2H3 |
InChI Key |
TZYZJJBYPMTHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


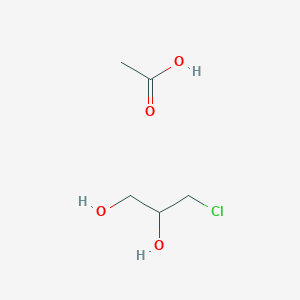
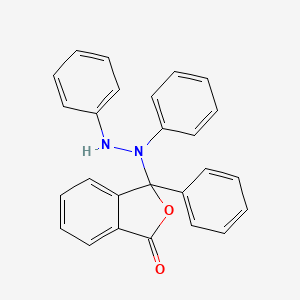
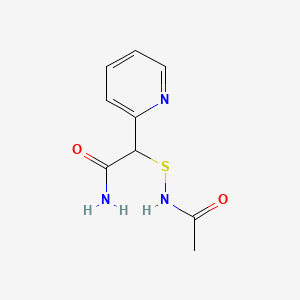
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
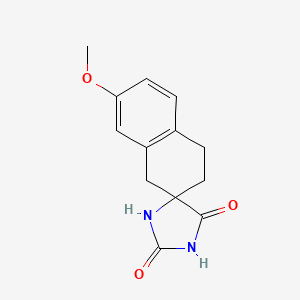
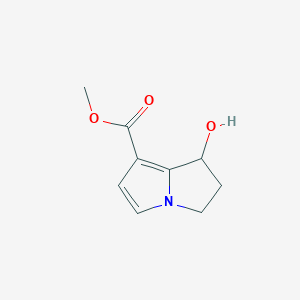
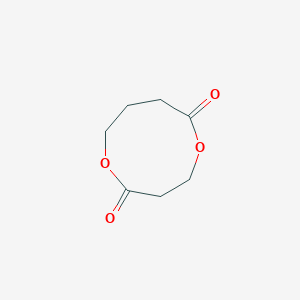
![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)

